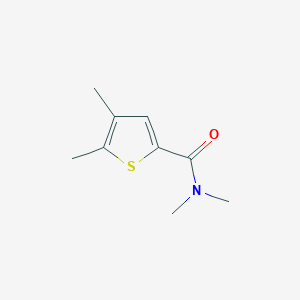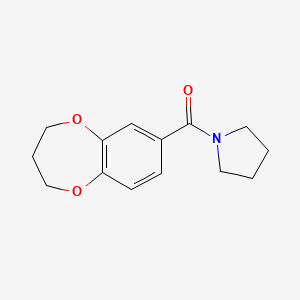
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC belongs to the class of benzofuran-based compounds and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide exerts its biological effects by modulating various signaling pathways. For instance, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been reported to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
The potential therapeutic applications of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it an exciting area of research. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be further elucidated to identify new targets for drug development. Additionally, the efficacy of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be evaluated in various animal models of inflammation, cancer, and neurodegenerative diseases. These studies could pave the way for the development of new therapeutic agents based on N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is a promising compound with various potential therapeutic applications. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established, and its biological activities have been extensively studied. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of various signaling pathways. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, but its poor solubility in water is a limitation. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives and the evaluation of its efficacy in various animal models.
Méthodes De Synthèse
The synthesis of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide as a white solid, which can be purified through recrystallization. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it a promising candidate for the development of novel therapeutic agents.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-8-16-14(10)17-15(18)13-9-11-6-2-3-7-12(11)19-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKBGNLBCGRSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

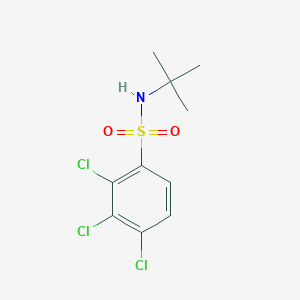
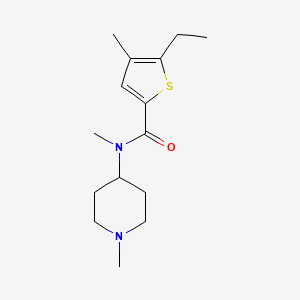
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)
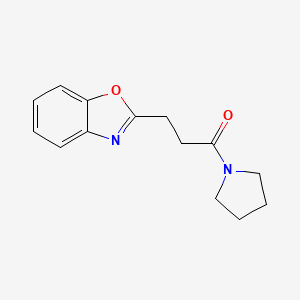

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

